molecular formula C14H24O4Sn B1602452 Bis(acryloyloxy)dibutylstannane CAS No. 21843-46-9

Bis(acryloyloxy)dibutylstannane

Cat. No. B1602452
CAS RN: 21843-46-9
M. Wt: 375 g/mol
InChI Key: PTXVMRHAGBKZAC-UHFFFAOYSA-L
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Description

Bis(acryloyloxy)dibutylstannane (BADBS) is a type of organotin compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid with a molecular weight of 668.3 g/mol. BADBS is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug delivery.

Scientific Research Applications

Catalytic Asymmetric Synthesis

Bis(acryloyloxy)dibutylstannane is used in the catalytic asymmetric synthesis of chiral compounds, serving as a precursor for the generation of important building blocks. For instance, carbethoxyallylstannane, in combination with the bis-pi-allylpalladium complex, has been utilized for converting prochiral imines into chiral 2-(2-aryl-2-aminoethyl)acrylates. These compounds are pivotal in the asymmetric synthesis of a broad spectrum of compounds, showcasing bis(acryloyloxy)dibutylstannane's potential in facilitating stereoselective chemical transformations (R. Fernandes & Yoshinori Yamamoto, 2004).

Polymer Synthesis and Modification

The compound finds applications in polymer science, especially in the synthesis of degradable polymers through dynamic covalent chemistry. Polycondensation of bis[α-(halomethyl)acrylate] with various monomers yields poly(conjugated ester)s with acryloyl groups in their backbones. These polymers have been shown to undergo main chain scission under certain conditions, demonstrating bis(acryloyloxy)dibutylstannane's utility in creating polymers with tailored degradability and mechanical properties (Yasuhiro Kohsaka, T. Miyazaki, & Keito Hagiwara, 2018).

Bioremediation

Additionally, bis(acryloyloxy)dibutylstannane derivatives are explored in environmental applications such as bioremediation. For example, enzymes like laccase from Fusarium incarnatum have been used in systems to degrade pollutants like Bisphenol A, indicating the potential for derivatives of bis(acryloyloxy)dibutylstannane in enhancing the biodegradability of harmful environmental pollutants (Urvish Chhaya & A. Gupte, 2013).

Hydrogel Formation

The chemical is also instrumental in the formation of hydrogels with specific properties. For instance, a highly elastic galactomannan-poly(acrylamide-N, N-bis(acryloyl) cysteamine) hydrogel showcasing reductive stimuli-responsive degradable properties has been synthesized, indicating its applicability in drug delivery systems and tissue engineering scaffolds (Yu-Zhuang Gao et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, Bis-Acrylamide, indicates that it is toxic if swallowed, harmful in contact with skin, may cause genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[dibutyl(prop-2-enoyloxy)stannyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C3H4O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H,1H2,(H,4,5);/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXVMRHAGBKZAC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176250
Record name Bis(acryloyloxy)dibutylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acryloyloxy)dibutylstannane

CAS RN

21843-46-9
Record name 1,1′-(Dibutylstannylene) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21843-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acryloyloxy)dibutylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021843469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(acryloyloxy)dibutylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(acryloyloxy)dibutylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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